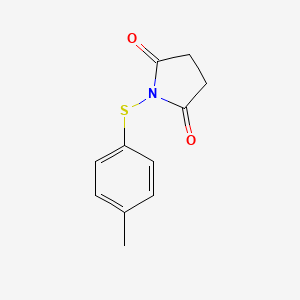

1-(p-Tolylthio)pyrrolidine-2,5-dione

Description

Contextualization of the Pyrrolidine-2,5-dione Scaffold in Synthetic and Medicinal Chemistry Research

The pyrrolidine-2,5-dione ring, commonly known as the succinimide (B58015) nucleus, is a five-membered heterocyclic ring that is considered a "privileged scaffold" in drug discovery. nih.govmdpi.com Its prevalence in medicinal chemistry is due to the wide array of biological activities exhibited by its derivatives. nih.gov The succinimide core is a key structural component in compounds developed for numerous therapeutic applications. nih.govresearchgate.net

The significance of the pyrrolidine-2,5-dione scaffold is enhanced by its structural features. nih.gov The non-planar, sp3-hybridized nature of the saturated ring allows for a greater exploration of three-dimensional chemical space, which is advantageous for designing molecules that can effectively bind to biological targets like proteins. nih.govnih.gov This basic skeleton, with its two carbonyl functional groups and a nitrogen heteroatom, can be readily modified at the nitrogen or carbon positions to generate diverse libraries of potential drug candidates. nih.gov Synthetic strategies for creating these derivatives often involve the cyclization of succinic acid precursors or the functionalization of a pre-formed ring. nih.govijcps.org

Extensive research has demonstrated that compounds incorporating the pyrrolidine-2,5-dione moiety possess a broad spectrum of pharmacological activities. researchgate.net These activities are often influenced by the nature and position of substituents on the succinimide ring. nih.govmdpi.com

Table 1: Investigated Biological Activities of Pyrrolidine-2,5-dione Derivatives | Biological Activity | Description | References | | :--- | :--- | :--- | | Anticonvulsant | Used in the treatment of epilepsy; ethosuximide (B1671622) is a notable example. The scaffold is a valuable starting point for new anticonvulsant agents. nih.govnih.gov | | Anti-inflammatory | Derivatives have been developed as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key targets in inflammation. nih.govnih.gov | | Antimicrobial | The scaffold is present in molecules with antibacterial and antifungal properties. nih.govresearchgate.net | | Antitumor | Succinimide derivatives have been synthesized and evaluated as potential anticancer agents, including as inhibitors of enzymes like aromatase. nih.govnih.gov | | Enzyme Inhibition | This class of compounds can inhibit various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.govresearchgate.netgoogle.com | | CNS Activity | Beyond anticonvulsant effects, derivatives have been explored for anxiolytic and antidepressive properties. researchgate.net | | TNF-α Inhibition | Structure-based design has led to pyrrolidine-2,5-dione derivatives that act as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), relevant for autoimmune diseases. nih.gov |

Significance of N-Substituted Thiosuccinimide Architectures

N-Substituted thiosuccinimides are a class of organosulfur compounds characterized by a sulfur atom bonded directly to the nitrogen of a succinimide ring. These architectures, including N-(arylthio)succinimides and N-(alkylthio)succinimides, are significant in modern organic synthesis primarily because they serve as stable, easy-to-handle sulfenylating agents. organic-chemistry.orgoup.com They provide a desirable alternative to highly reactive and often unstable reagents like sulfenyl chlorides for the formation of sulfur-nitrogen or sulfur-carbon bonds. organic-chemistry.orgnih.gov

The reactivity of the N-S bond in thiosuccinimides allows them to act as electrophilic sulfur sources. researchgate.net This property is harnessed in a variety of chemical transformations. For instance, they react efficiently with nucleophiles such as primary amides, carbamates, and sulfonamides under basic conditions to furnish N-acylsulfenamides. organic-chemistry.orgnih.gov These products are themselves valuable intermediates in asymmetric synthesis. organic-chemistry.org The succinimide anion is a good leaving group, facilitating nucleophilic substitution at the sulfur atom. organic-chemistry.org

Furthermore, N-thiosuccinimides have enabled the development of novel cross-coupling strategies. A notable application is the intermolecular N-sulfenylation of sulfonamides, which can proceed without the need for additional additives. rsc.org The versatility of these reagents is highlighted by their broad substrate scope and their utility in late-stage functionalization of complex molecules. rsc.org The stability and accessibility of N-thiosuccinimides, which can be prepared from commercially available thiols, underscore their importance as practical and efficient tools in synthetic chemistry. nih.gov

Current Research Landscape and Emerging Trends for Arylthio-Substituted Pyrrolidine-2,5-diones

The research landscape for arylthio-substituted pyrrolidine-2,5-diones, also known as N-(arylthio)succinimides, is centered on their application as versatile reagents in organic synthesis and as scaffolds for bioactive molecules. A key trend is their use in metal-catalyzed cross-coupling reactions to introduce arylthio groups into organic substrates. For example, nickel-catalyzed reactions of N-(arylthio)succinimides with alkynyl bromides have been developed as a convenient method for synthesizing 1,1-dithioalkenes. thieme-connect.com In another application, iron(III) catalysis enables the efficient thioarylation of electron-rich arenes and heterocycles using N-(arylthio)succinimides, even allowing for the late-stage functionalization of complex molecules like amino acid derivatives. researchgate.net

Beyond their role as synthetic reagents, there is growing interest in the biological properties of arylthio-substituted pyrrolidine-2,5-diones themselves. A significant area of investigation is their potential as enzyme inhibitors. evitachem.com Specifically, certain derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tryptophan metabolism and immune response modulation. google.comevitachem.com Inhibition of IDO1 is a therapeutic strategy being explored in oncology, making these compounds interesting leads for cancer drug discovery. google.comevitachem.com

Research also focuses on the synthesis of novel derivatives and the evaluation of their biological activities. Studies have explored these compounds as potential anti-tumor agents by testing their inhibitory effects on enzymes involved in steroid biosynthesis, such as aromatase and 17 alpha-hydroxylase/17,20-lyase. nih.gov The general synthetic approach often involves the reaction of a thiol with an N-halosuccinimide, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), or the reaction of a sulfenyl chloride with succinimide.

Scope and Objectives of Research on 1-(p-Tolylthio)pyrrolidine-2,5-dione

Research on the specific compound this compound focuses on its synthesis, chemical reactivity, and potential biological applications. evitachem.com As a member of the N-arylthiosuccinimide class, its primary objective in synthetic chemistry is to serve as a stable and effective reagent for transferring the p-tolylthio group to other molecules. evitachem.com This includes its use in condensation and cyclization reactions to build more complex molecular architectures. evitachem.com

A major objective in medicinal chemistry research is the evaluation of its pharmacological profile. evitachem.com It is investigated for its potential as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). evitachem.com The inhibition of IDO1 is a key mechanism for modulating immune responses, particularly in the context of cancer, making this compound and its analogs potential candidates for developing novel immunomodulatory and anti-cancer therapies. evitachem.com

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | This compound | sinfoochem.com |

| CAS Number | 39549-10-5 | sinfoochem.com |

| Molecular Formula | C11H11NO2S | sinfoochem.com |

| Molecular Weight | 221.276 g/mol | sinfoochem.com |

| Classification | Cyclic imide, Pyrrolidine (B122466) derivative | evitachem.com |

| Key Structural Features | A pyrrolidine ring with two carbonyl groups (positions 2 and 5) and a p-tolylthio group attached to the nitrogen atom (position 1). evitachem.com |

Structure

3D Structure

Properties

CAS No. |

39549-10-5 |

|---|---|

Molecular Formula |

C11H11NO2S |

Molecular Weight |

221.28 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C11H11NO2S/c1-8-2-4-9(5-3-8)15-12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 |

InChI Key |

FFFDOQHCUKCSNE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)SN2C(=O)CCC2=O |

Canonical SMILES |

CC1=CC=C(C=C1)SN2C(=O)CCC2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 P Tolylthio Pyrrolidine 2,5 Dione and Analogous Thiosuccinimides

Strategies for the Construction of N-Substituted Pyrrolidine-2,5-dione Rings

The formation of the succinimide (B58015) ring is a fundamental transformation that can be achieved through several reliable synthetic routes. These methods generally involve the reaction of succinic anhydride (B1165640) or a derivative with a nitrogen-based nucleophile, followed by cyclization.

Condensation Reactions of Succinic Anhydride with Amines

The most conventional and widely practiced method for constructing N-substituted succinimides begins with the condensation of succinic anhydride with a primary amine. beilstein-archives.orgresearchgate.net This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the anhydride. mdpi.com This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate, which subsequently collapses to yield a succinamic acid (also referred to as a succinanilic acid when an aniline (B41778) is used). mdpi.comijcps.org

This initial acylation step is typically efficient and proceeds under mild conditions. beilstein-archives.org A variety of solvents can be employed, including diethyl ether, toluene, chloroform (B151607), and ethyl acetate. beilstein-archives.orgresearchgate.net In many protocols, this succinamic acid intermediate is isolated before proceeding to the next step. ijcps.org

Table 1: Representative Conditions for Succinamic Acid Formation

| Amine Type | Reagent | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Primary Amine/Hydrazide | Succinic Anhydride | Chloroform | Reflux, 6h | beilstein-archives.org |

| Aromatic/Aliphatic Amine | Succinic Anhydride | Acetic Acid | - | ijcps.org |

| Amine | Succinic Anhydride | Ethyl Acetate | Room Temperature | researchgate.net |

Cyclodehydration Approaches to Form the Imide Ring

Following the formation of the succinamic acid intermediate, the next critical step is an intramolecular cyclization to form the stable five-membered imide ring. This process involves the elimination of a molecule of water, hence it is known as cyclodehydration. beilstein-archives.org

Several strategies have been developed to facilitate this transformation:

Thermal Dehydration: Simply heating the succinamic acid, often at temperatures around 120 °C, can be sufficient to drive the cyclization and afford the desired succinimide. beilstein-archives.org

Chemical Dehydrating Agents: A more common and often higher-yielding approach involves the use of chemical reagents to promote the dehydration. The classic method employs a mixture of acetic anhydride and a base like sodium acetate. researchgate.netijcps.org Other effective dehydrating systems include:

Polyphosphate Ester (PPE): This reagent has been successfully used in chloroform to promote the cyclization of succinamic acids derived from various amines and hydrazides. beilstein-archives.org

Ammonium Persulfate–Dimethyl Sulfoxide (APS–DMSO): This combination serves as a novel and efficient dehydrating reagent system for a one-pot synthesis of cyclic imides from primary amines and cyclic anhydrides. beilstein-journals.org

The mechanism of cyclodehydration involves the activation of the carboxylic acid group of the succinamic acid, making it a better electrophile for the intramolecular attack by the amide nitrogen.

One-Pot Green Synthesis Protocols for Succinimide Derivatives

In response to the growing demand for environmentally benign and efficient chemical processes, several one-pot "green" synthetic protocols for succinimide derivatives have been developed. ijcps.orgnih.gov These methods combine the initial condensation and subsequent cyclodehydration into a single operational step, avoiding the isolation of intermediates and often utilizing less hazardous reagents and solvents. beilstein-journals.orgijcps.org

Key examples of these advanced protocols include:

Zinc and Acetic Acid System: An efficient and economical one-pot synthesis of N-substituted succinimides has been reported using succinic anhydride and various amines with zinc and acetic acid. Acetic acid is considered an environmentally friendly solvent, and this method offers the advantages of using cheap, readily available reagents, yielding products with an easy workup and in high yields. ijcps.org

Catalyst- and Solvent-Free Synthesis: A particularly green approach involves the direct reaction of succinic anhydride and an amine by simple heating at 100 °C without any catalyst or organic solvent. researchgate.net

Ammonium Persulfate–DMSO System: As mentioned previously, the APS–DMSO reagent system is well-suited for a one-pot process. The reaction first forms the amic acid, which is then cyclized in the same pot under the action of the dehydrating agent. beilstein-journals.org This method has been applied to a wide range of amines and anhydrides, demonstrating its versatility.

These green methodologies represent a significant advancement, offering operational simplicity, reduced waste, and high efficiency, making them attractive for both academic and industrial applications. beilstein-journals.orgijcps.org

Specific Introduction of the Thioaryl Moiety in Pyrrolidine-2,5-dione Derivatives

The synthesis of N-thioaryl succinimides, such as 1-(p-Tolylthio)pyrrolidine-2,5-dione, requires specific methods to form the nitrogen-sulfur (N-S) bond. This is a distinct challenge compared to the formation of N-alkyl or N-aryl succinimides.

Synthetic Routes to 1-(Arylthio)pyrrolidine-2,5-diones

The general strategy for introducing an arylthio group onto the nitrogen atom of a succinimide core typically involves the reaction of a sulfur-based nucleophile with an electrophilic succinimide derivative. A common and direct approach involves the N-sulfenylation of succinimide.

A plausible synthetic route involves the reaction of an N-halosuccinimide, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), with an aryl thiol (ArSH) or its corresponding thiolate salt (ArSNa). The thiol acts as a nucleophile, displacing the halide from the nitrogen atom to form the desired N-S bond.

Alternatively, succinimide itself can be deprotonated with a suitable base to form the succinimide anion, which can then react with an electrophilic sulfur reagent, such as an arylsulfenyl chloride (ArSCl), to yield the 1-(arylthio)pyrrolidine-2,5-dione.

Precursor Synthesis and Multi-Step Pathways for this compound

The synthesis of the specific target compound, this compound, requires a multi-step pathway that combines the formation of the succinimide ring with the specific introduction of the p-tolylthio group. evitachem.com

A robust synthetic pathway can be designed as follows:

Preparation of an N-Activated Succinimide Precursor: The synthesis would likely begin with succinic anhydride. This precursor can be converted to an N-activated succinimide derivative suitable for sulfenylation. A common intermediate for such reactions is N-chlorosuccinimide (NCS), which is readily prepared from succinimide.

Synthesis of the Sulfur Nucleophile: The required sulfur component is p-thiocresol (p-tolylthiol). This is a commercially available starting material.

Formation of the N-S Bond: The final step involves the coupling of the N-activated succinimide with p-thiocresol. The reaction between N-chlorosuccinimide and p-thiocresol, typically carried out in an inert solvent, would lead to the formation of this compound and hydrochloric acid as a byproduct. A base may be added to neutralize the acid formed during the reaction.

An alternative pathway involves the reaction of p-tolylthiol with pyrrolidine-2,5-dione (succinimide) under basic conditions, which facilitates the nucleophilic substitution to introduce the p-tolylthio group onto the nitrogen atom. evitachem.com The synthesis begins with succinic acid or its derivatives to first form the pyrrolidine-2,5-dione ring, which is then functionalized. evitachem.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Structure |

|---|---|

| This compound | C₁₁H₁₁NO₂S |

| Succinic Anhydride | C₄H₄O₃ |

| Pyrrolidine-2,5-dione (Succinimide) | C₄H₅NO₂ |

| Succinamic Acid | C₄H₇NO₃ |

| Acetic Anhydride | C₄H₆O₃ |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ |

| p-Thiocresol (p-Tolylthiol) | C₇H₈S |

| Polyphosphate Ester (PPE) | (HPO₃)n |

| Ammonium Persulfate | (NH₄)₂S₂O₈ |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS |

| Zinc | Zn |

Stereoselective Synthesis of Pyrrolidine-2,5-dione Systems

The creation of stereocenters within the succinimide ring, typically at the C3 and C4 positions, has been a significant area of research. These chiral building blocks are precursors to a wide range of complex molecules.

The asymmetric synthesis of chiral succinimides involves methods that introduce chirality in a controlled manner, leading to an excess of one enantiomer over the other. A variety of techniques have been developed, often employing chiral catalysts or auxiliaries.

One prominent method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides to dipolarophiles. rsc.org This approach is highly versatile for creating stereochemical diversity in pyrrolidine (B122466) synthesis. rsc.orgresearchgate.net For instance, the reaction between N-substituted maleimides and chiral nitrones can afford enantiopure spiro-fused heterocycles with high enantio- and diastereoselectivity. nih.gov The stereochemical outcome is often dictated by the less hindered face of the nitrone. nih.gov

Another powerful strategy is the use of metal-catalyzed reactions. Rhodium-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a particularly effective method for the synthesis of chiral succinimides from prochiral maleimide (B117702) derivatives. organic-chemistry.orgrsc.org This technique can produce chiral succinimides with high enantiomeric excess (ee) and diastereomeric ratios (dr). organic-chemistry.orgrsc.org Furthermore, organocatalysis has provided a metal-free alternative for these transformations. For example, chiral phosphoric acids have been used to catalyze the domino cyclization of β,γ-unsaturated α-ketoesters with N,N'-dialkylthioureas to produce chiral thiohydantoins, a related class of sulfur-containing heterocycles, with excellent enantioselectivities. chemrxiv.org

The table below summarizes representative results from asymmetric synthesis approaches to chiral succinimides and related structures, highlighting the catalysts, conditions, and stereochemical outcomes.

| Catalyst/Method | Substrate Type | Product Type | Yield (%) | ee (%) | dr | Reference |

| (S,S)-L8-Rh(III) catalyst | 3-Hydroxy-4-substituted maleimide | syn-3-Hydroxy-4-substituted succinimide | up to 99 | >99 | >99:1 | nih.gov |

| (S,S)-L8-Rh(III) catalyst | 3-Hydroxy-4-substituted maleimide | anti-3-Hydroxy-4-substituted succinimide | up to 97 | >99 | >99:1 | nih.gov |

| Chiral Phosphoric Acid | β,γ-Unsaturated α-ketoester | Chiral Thiohydantoin | up to 95 | up to 97 | N/A | chemrxiv.org |

| Chiral Nitrone / 1,3-Dipolar Cycloaddition | N-Substituted Maleimide | Spiro-fused Pyrrolidin-2,5-dione | Good | High | High | nih.gov |

This table is interactive. Click on the headers to sort the data.

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common starting material, simply by changing the reaction conditions or the catalyst. organic-chemistry.org This approach offers remarkable control over the final product's configuration and is highly desirable for creating libraries of stereochemically diverse compounds for biological screening.

A landmark achievement in this area is the stereodivergent synthesis of chiral 3,4-disubstituted succinimides via rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of 3-hydroxy-4-substituted maleimides. organic-chemistry.orgrsc.org By employing a dynamic kinetic resolution strategy, all four possible stereoisomers can be accessed. organic-chemistry.org The key to controlling the diastereoselectivity (i.e., producing either the syn or anti isomer) lies in the careful modulation of the reaction conditions, specifically the amount of a base like triethylamine (B128534) (Et₃N). researchgate.netrsc.org

For instance, using a specific rhodium catalyst system, the reaction can be directed to selectively produce the syn-isomer. By altering the concentration of the base, the same starting material can be converted into the corresponding anti-isomer, both with high enantiomeric excess. organic-chemistry.orgrsc.org This control is attributed to the influence of the base on the keto-enol equilibrium of the substrate, which in turn dictates the facial selectivity of the hydrogenation step. nih.gov Theoretical calculations and control experiments have helped to elucidate the reaction pathways and the origins of this remarkable stereoselectivity. organic-chemistry.orgrsc.org

The ability to generate both syn- and anti-configured products separately is a significant advancement. organic-chemistry.orgrsc.org This methodology provides a direct and efficient route to valuable enantioenriched succinimides from readily available chemical feedstocks in a single step. organic-chemistry.org

The following table illustrates the principle of stereodivergent control in the synthesis of chiral succinimides.

| Catalyst System | Starting Material | Reaction Conditions Modifier | Predominant Product Stereoisomer | ee (%) | dr | Reference |

| Tethered Rhodium Catalyst | 3-Hydroxy-4-substituted-maleimide | Low amount of Et₃N | anti-Succinimide | >99 | >99:1 | rsc.org |

| Tethered Rhodium Catalyst | 3-Hydroxy-4-substituted-maleimide | High amount of Et₃N | syn-Succinimide | >99 | >99:1 | rsc.org |

This table is interactive. Click on the headers to sort the data.

While these advanced stereoselective and stereodivergent methods have been extensively developed for substitutions on the carbon backbone of the succinimide ring, their direct application to induce chirality at the sulfur atom in N-thiosuccinimides like this compound has not been extensively reported. The synthesis of such N-thiosuccinimides typically involves the reaction of a thiol with an N-halosuccinimide or the reaction of a sulfenyl chloride with succinimide, which are generally not stereoselective processes at the sulfur atom. The development of asymmetric methods for the direct N-sulfenylation of succinimides remains a future challenge in the field.

Elucidation of Reactivity and Mechanistic Pathways of 1 P Tolylthio Pyrrolidine 2,5 Dione

Hydrolytic Behavior and Thiosuccinimide Ring Instability

The N-S bond within the thiosuccinimide moiety imparts a unique reactivity profile, characterized by a susceptibility to hydrolysis. This behavior is a critical consideration in its application, especially in fields like bioconjugation where stability under physiological conditions is paramount. The thiosuccinimide ring can undergo cleavage through a retro-Michael reaction, which can lead to the undesirable loss of the thioether linkage. organic-chemistry.org Consequently, much research has focused on understanding and controlling the hydrolysis of this functional group. organic-chemistry.orgrsc.org

The hydrolysis of succinimide (B58015) rings, including thiosuccinimides, has been studied under various pH conditions. For related succinimide compounds, the rate-pH profile often indicates degradation catalyzed by both water and hydroxide (B78521) ions acting on the neutral molecule. nih.gov Mechanistic studies on the acid-catalyzed hydrolysis of analogous N-(4-substituted arylthio)phthalimides in aqueous solutions of sulfuric, perchloric, and hydrochloric acids suggest a bimolecular A-2 mechanism. beilstein-journals.org This mechanism involves a protonation step followed by a slow nucleophilic attack by water. beilstein-journals.org The reaction is consistent with a bimolecular pathway, which is supported by the calculated entropy of activation values. beilstein-journals.org The stability of the thiosuccinimide linkage is often a fine balance, as the ring is susceptible to hydrolysis, which can be both a challenge and a feature to be exploited. rsc.orgnih.gov

To overcome the inherent instability of the thiosuccinimide ring, researchers have developed strategies for "on-demand" hydrolysis. This approach allows for the controlled stabilization of the linkage after a desired chemical transformation, such as protein conjugation, has occurred. sci-hub.senih.govresearchgate.net One successful strategy involves designing maleimide (B117702) reagents that, after conjugation and formation of the thiosuccinimide, can be triggered to undergo rapid ring-opening hydrolysis. nih.govrsc.org

This triggered hydrolysis can be initiated by various external stimuli:

Chemical Stimuli: A common approach involves the removal of a protecting group that masks a functionality designed to accelerate hydrolysis. For instance, a reductively cleavable disulfide can be incorporated into the linker, which, upon reduction, unmasks a thiol that promotes hydrolysis. sci-hub.se

Photochemical Stimuli: UV-labile protecting groups can be used to mask the hydrolysis-promoting moiety, allowing for light-induced triggering of the stabilization process. sci-hub.senih.gov

Enzymatic Stimuli: Linkers can be designed to be substrates for specific enzymes, providing a biological trigger for on-demand hydrolysis. nih.govrsc.org

Another distinct strategy for on-demand cleavage involves the use of transition metal catalysis. It has been demonstrated that a palladium complex can chelate to the thiol and carbonyl groups of the thiosuccinimide ring, which triggers a β-elimination to cleave the C-S bond. organic-chemistry.org These methods provide temporal control over the stability of the conjugate, leveraging the kinetics of the initial reaction while ensuring the long-term stability of the final product through controlled hydrolysis. sci-hub.senih.gov

The rate of thiosuccinimide hydrolysis is significantly influenced by the electronic properties of substituents on the N-aryl group. Studies have established a clear correlation between the electron-withdrawing capacity of substituents and the rate of hydrolysis. nih.govsci-hub.se A linear relationship has been observed between hydrolysis rates and the Taft σ* polar substituent constants; substituents with larger positive σ* values (greater electron-withdrawing capacity) lead to accelerated hydrolysis. nih.govsci-hub.se

This effect is proposed to stem from the inductive electron-withdrawing effect of substituents proximal to the thiosuccinimide ring. sci-hub.se For example, research on N-arylmaleimides showed that adding an electron-withdrawing fluorine atom to the N-phenyl ring decreased the hydrolysis half-life significantly compared to the unsubstituted N-aryl variant. nih.gov Similarly, kinetic studies on the acid-catalyzed hydrolysis of N-(4-substituted arylthio)phthalimides showed that N-(4-chlorophenylthio)phthalimide hydrolyzes more rapidly than N-(4-methylphenylthio)phthalimides, yielding a positive ρ value of 0.848, which indicates that the reaction is facilitated by electron-withdrawing groups. beilstein-journals.org These findings provide a basis for tuning the hydrolytic stability of thiosuccinimide-containing molecules by modifying their electronic structure. sci-hub.senih.gov

Carbon-Hydrogen (C-H) Functionalization Reactions Involving Arylthio-Substituted Pyrrolidine-2,5-diones

Arylthio-substituted pyrrolidine-2,5-diones, including 1-(p-tolylthio)pyrrolidine-2,5-dione, are effective electrophilic chalcogenating agents used in C-H functionalization reactions. These reagents enable the direct formation of carbon-sulfur bonds, which are prevalent in many biologically active molecules and functional materials.

Information for this section could not be retrieved from the provided sources.

A simple and efficient method for the direct C-H chalcogenylation of indoles at the C3 position utilizes N-sulfenylsuccinimides, such as this compound, in the presence of a copper(II) catalyst. The reaction proceeds effectively at room temperature in a solvent like dichloromethane (B109758) (CH2Cl2) under an air atmosphere with a low catalyst loading.

The proposed mechanism involves the activation of the sulfenylating agent through coordination of the copper(II) bromide (CuBr₂) catalyst with the carbonyl group of the succinimide. This coordination enhances the electrophilicity of the sulfur atom, facilitating the nucleophilic attack by the electron-rich C3 position of the indole (B1671886). This methodology is robust and tolerates a wide variety of functional groups on the indole ring, including methyl, methoxy, halo, ester, and cyano groups, affording the corresponding 3-thioindoles in good yields.

The table below summarizes the results for the C3 thiolation of various indole substrates using this compound.

| Entry | Indole Substrate | Product | Yield (%) |

| 1 | Indole | 3-(p-Tolylthio)-1H-indole | 72 |

| 2 | 5-Bromo-1H-indole | 5-Bromo-3-(p-tolylthio)-1H-indole | 75 |

| 3 | 5-Chloro-1H-indole | 5-Chloro-3-(p-tolylthio)-1H-indole | 73 |

| 4 | 5-Methoxy-1H-indole | 5-Methoxy-3-(p-tolylthio)-1H-indole | 78 |

| 5 | 2-Methyl-1H-indole | 2-Methyl-3-(p-tolylthio)-1H-indole | 74 |

| Reaction Conditions: Indole (1.0 equiv), this compound (1.0 equiv), CuBr₂ (0.02 equiv), CH₂Cl₂ (2 mL), room temperature. Data sourced from reference. |

Metal-Catalyzed Cross-Coupling and Difunctionalization Reactions

The N-S bond in this compound and related N-arylthio succinimides allows them to serve as effective thiolating agents in metal-catalyzed reactions. Nickel catalysis, in particular, has proven effective for the difunctionalization of unsaturated carbon-carbon bonds.

Nickel-Catalyzed Difunctionalization of Alkynyl Bromides with N-Arylthio Succinimides including this compound

An efficient nickel-catalyzed geminal-dithiolation of alkynyl bromides using N-arylthio succinimides provides a convenient route to synthesize 1,1-dithioalkenes in high yields. acs.orgclockss.org This method is part of a broader strategy that also allows for the vicinal thiosulfonylation of 1-bromoalkynes. acs.org The reaction demonstrates the utility of N-arylthio succinimides as reliable thiolating reagents in organosulfur chemistry. clockss.org

The process is operationally simple and exhibits high regioselectivity. clockss.org Research has shown that various alkynyl bromides can be successfully reacted with N-arylthio succinimides in the presence of a nickel catalyst to achieve geminal-dithiolation. clockss.org This protocol has been proven reliable even on a gram scale. acs.orgclockss.org A plausible reaction mechanism, supported by control experiments, has been proposed to explain the experimental outcomes. clockss.org

Table 1: Nickel-Catalyzed Geminal-Dithiolation of Alkynyl Bromides with N-Arylthio Succinimides This table is representative of the reaction type and not exhaustive of all published examples.

| Alkynyl Bromide Substrate | N-Arylthio Succinimide | Product Type | Yield |

|---|---|---|---|

| 1-Bromo-2-phenylacetylene | This compound | 1,1-bis(p-tolylthio)-2-phenylethene | High |

| 1-Bromo-2-(4-chlorophenyl)acetylene | 1-(Phenylthio)pyrrolidine-2,5-dione | 1,1-bis(phenylthio)-2-(4-chlorophenyl)ethene | High |

| 1-Bromo-2-(thiophen-2-yl)acetylene | This compound | 1,1-bis(p-tolylthio)-2-(thiophen-2-yl)ethene | Moderate to High |

Ring-Opening and Cyclization Reactions of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione (succinimide) ring is susceptible to nucleophilic attack, leading to ring-opening. The resulting intermediates can be utilized in subsequent cyclization reactions to generate more complex heterocyclic structures.

Nucleophilic Ring Opening with Ammonia (B1221849) Derivatives (e.g., Hydroxylamine)

The five-membered imide ring of N-substituted succinimides can be readily opened by ammonia derivatives, such as hydroxylamine (B1172632). researchgate.net This reaction provides a novel and straightforward approach to synthesizing hydroxamic acid derivatives under mild conditions. researchgate.net The process involves the nucleophilic attack of hydroxylamine on one of the carbonyl carbons of the succinimide ring, leading to the cleavage of the amide bond and the formation of an N-hydroxybutaneamide derivative. researchgate.net

The reaction can often be carried out in an aqueous solution of hydroxylamine, and despite the typically poor water solubility of N-substituted succinimides, the ring-opening proceeds effectively. This method is considered a simple and valuable tool for producing a wide range of hydroxamic acids, which are important in medicinal chemistry research. researchgate.net It has been noted that for the imide ring opening to be effective, the pKa of the amine used for the initial imide synthesis should be lower than the pKa of hydroxylamine.

Formation of Bis-heterocyclic Compounds via Cyclization of Pyrrolidine-2,5-diones

The pyrrolidine-2,5-dione scaffold is a valuable building block for the synthesis of bis-heterocyclic compounds. nih.gov Starting with a suitably substituted pyrrolidine-2,5-dione, subsequent condensation and cyclization reactions can furnish more complex molecules containing multiple heterocyclic rings, such as pyrazoles and isoxazoles. nih.gov

For instance, a 1-aryl-pyrrolidine-2,5-dione can be condensed with an aromatic aldehyde to introduce reactive functional groups. nih.gov The resulting intermediate, a 1-aryl-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione, can then undergo cyclization with reagents like hydrazine (B178648) hydrate (B1144303) or hydroxylamine hydrochloride. nih.gov These reactions lead to the formation of fused bis-heterocyclic systems, where new pyrazole (B372694) or isoxazole (B147169) rings are built onto the initial pyrrolidine-2,5-dione framework. nih.gov This synthetic strategy has gained attention due to the diverse biological activities exhibited by bis-heterocyclic compounds. nih.gov

Table 2: Synthesis of Bis-heterocyclic Compounds from a Pyrrolidine-2,5-dione Derivative Based on the general synthetic scheme described in the literature.

| Starting Material | Reagent | Resulting Heterocyclic Moiety |

|---|---|---|

| 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione | Hydrazine Hydrate | Pyrazole |

| 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione | Hydroxylamine Hydrochloride | Isoxazole |

| 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione | Semicarbazide | Pyrazole acetamide |

Photochemical Transformations of Thiosuccinimides and Related Pyrrolidine-2,5-diones

The photochemistry of nitrogen-containing thiocarbonyl compounds, including thioimides, reveals a range of reactive pathways. clockss.org While simple thioamides are often photochemically inert, thioimides exhibit considerable reactivity, particularly in cycloaddition and hydrogen abstraction reactions. clockss.org

Thioimides, where the nitrogen atom is part of a cross-conjugated system with a carbonyl or thiocarbonyl group, show high reactivity in [2+2] photocycloadditions with alkenes to form thietanes. clockss.org These thietanes derived from thioimides are noted to have considerable stability compared to those from simple thioamides. clockss.org Another significant photochemical pathway for thioimides is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction and can be a useful method for synthesizing various nitrogen-containing heterocycles. clockss.org

For N-sulfenylated succinimides, photochemical reactions can also lead to the cleavage of the N-S bond. Radical-mediated sulfenylation under photoredox conditions is a recognized reaction pathway for compounds like 1-(phenylthio)pyrrolidine-2,5-dione. nih.gov Furthermore, the pyrrolidine-2,5-dione ring itself can be part of a larger photochemically active system. For example, metallocarbonyl complexes bearing a succinimidato ligand can be decomposed by irradiation with visible light, acting as a photocleavable protecting group for the imide nitrogen. acs.org These findings highlight that both the N-S bond and the succinimide core can be involved in photochemical transformations, providing synthetic routes to new molecular structures. acs.orgclockss.org

Advanced Spectroscopic and Structural Characterization Techniques in Research on 1 P Tolylthio Pyrrolidine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Multi-dimensional Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR analysis of 1-(p-Tolylthio)pyrrolidine-2,5-dione allows for the identification and integration of all unique proton signals. The spectrum is expected to show distinct signals for the protons of the p-tolyl group and the pyrrolidine-2,5-dione ring. The aromatic protons on the tolyl group typically appear as two doublets in the downfield region (around 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl (CH₃) protons of the tolyl group would present as a singlet further upfield (around 2.3-2.4 ppm). The four protons of the succinimide (B58015) ring's methylene (B1212753) (CH₂) groups are chemically equivalent and are expected to produce a singlet in the aliphatic region (around 2.8-3.0 ppm). researchgate.netresearchgate.net

¹³C NMR spectroscopy complements the proton data by detecting the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for each unique carbon atom. The most downfield signals correspond to the two equivalent carbonyl carbons (C=O) of the dione (B5365651) moiety (typically 170-180 ppm). rsc.org The carbons of the aromatic ring would appear in the 120-145 ppm range, while the methylene carbons of the succinimide ring would be found around 30-40 ppm. The methyl carbon of the tolyl group would give a signal at the most upfield position, typically around 20-22 ppm. rsc.org

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assembling the molecular structure from the individual ¹H and ¹³C data.

COSY would confirm the coupling between the adjacent aromatic protons on the p-tolyl ring.

HSQC would correlate each proton signal directly to its attached carbon atom, for instance, linking the aromatic proton signals to their respective aromatic carbon signals and the methylene proton singlet to the methylene carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive table. Click on the headers to sort.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | --- | 175-178 |

| Aromatic C-S | --- | 140-145 |

| Aromatic C-CH₃ | --- | 138-142 |

| Aromatic C-H | 7.2-7.5 (d) | 129-135 |

| Aromatic C-H | 7.1-7.3 (d) | 125-130 |

| Methylene (CH₂) | 2.8-3.0 (s) | 33-37 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with very high accuracy. This precision allows for the calculation of its elemental composition, leading to an unambiguous molecular formula. For this compound, the molecular formula is C₁₁H₁₁NO₂S. evitachem.comsinfoochem.com

HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. The experimentally determined exact mass is then compared to the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of carbon, hydrogen, nitrogen, oxygen, and sulfur. A close match between the experimental and theoretical mass (typically within 5 ppm) confirms the molecular formula C₁₁H₁₁NO₂S and rules out other possible formulas that might have the same nominal mass. sinfoochem.com

Table 2: Molecular Formula and Mass Data for this compound This is an interactive table. Click on the headers to sort.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₂S | evitachem.comsinfoochem.com |

| Molecular Weight ( g/mol ) | 221.28 | evitachem.com |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. msu.edu It is an effective tool for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.

The most prominent features in the spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) groups of the dione. Cyclic imides typically show two distinct C=O stretching bands due to symmetric and asymmetric vibrations, which are expected in the region of 1700-1780 cm⁻¹. researchgate.net Other significant signals include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups (just below 3000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The presence of the C-N and N-S bonds would also give rise to characteristic vibrations, though these may be weaker and harder to assign definitively. evitachem.comnp-mrd.org

Table 3: Characteristic IR Absorption Bands for this compound This is an interactive table. Click on the headers to sort.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000-3100 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850-2980 | Medium |

| C=O Stretch (asymmetric) | Imide | ~1770 | Strong |

| C=O Stretch (symmetric) | Imide | ~1700 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Weak |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. rigaku.com This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation and packing of molecules in the crystal lattice. nih.gov

While a specific crystal structure for this compound is not available in the searched literature, analysis of related structures, such as the parent pyrrolidine-2,5-dione, provides valuable insights. nih.govresearchgate.net A study on this compound would unequivocally establish the geometry of the five-membered ring, which is known to be nearly planar but can adopt a slight envelope or twist conformation. nih.govresearchgate.net The analysis would also detail the orientation of the p-tolylthio group relative to the pyrrolidine-2,5-dione ring, defining the torsion angles around the N-S and S-C bonds. Furthermore, it would reveal intermolecular interactions, such as C-H···O hydrogen bonds or π-stacking, that govern the crystal packing arrangement. rigaku.com

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction This is an interactive table. Click on the headers to sort.

| Parameter | Description |

|---|---|

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, N-S, C-S). |

| Bond Angles | Angles between three connected atoms (e.g., C-N-C, N-S-C). |

| Torsion Angles | Dihedral angles defining the conformation around rotatable bonds. |

| Molecular Conformation | The overall 3D shape of the molecule in the solid state. |

| Crystal Packing | The arrangement of molecules relative to each other in the unit cell. |

Computational Chemistry and Theoretical Modeling of 1 P Tolylthio Pyrrolidine 2,5 Dione Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and predicting the chemical reactivity of 1-(p-Tolylthio)pyrrolidine-2,5-dione. DFT methods are used to optimize the molecular geometry and compute fundamental electronic parameters that govern the molecule's behavior.

Electronic Structure Analysis: The electronic structure is primarily analyzed through the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity and the potential for charge transfer within the molecule. researchgate.netdntb.gov.ua For instance, in a study on a related pyrrolidine-2,5-dione derivative, the calculated HOMO-LUMO energy gap was 4.25 eV, indicating a significant potential for charge transfer phenomena. researchgate.netresearchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's chemical behavior. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. A high electrophilicity index suggests a strong electrophilic character. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions would indicate sites for nucleophilic attack. dntb.gov.uaresearchgate.net

Atomic Charges: Mulliken or Natural Bond Orbital (NBO) population analyses are used to calculate the partial charges on each atom. researchgate.netnih.gov This information helps in identifying specific atoms that are more likely to participate in electrostatic interactions or chemical reactions. For example, calculations on similar structures have identified specific carbon atoms as being more electropositive or electronegative, thereby predicting their chemical behavior. researchgate.netdntb.gov.ua

| Parameter | Calculated Value | Predicted Property |

|---|---|---|

| HOMO Energy | -7.10 eV | Electron-donating ability |

| LUMO Energy | -2.85 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.25 eV | Charge transfer potential, chemical reactivity |

| Electrophilicity Index (ω) | 3.67 eV | Electrophilic character |

Molecular Docking and Binding Affinity Studies in Related Pyrrolidine-2,5-dione Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for drug discovery and helps in understanding the interactions that stabilize the ligand-receptor complex. For derivatives of the pyrrolidine-2,5-dione scaffold, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. ebi.ac.uknih.govresearchgate.net

Methodology: The process involves placing the ligand, such as a pyrrolidine-2,5-dione derivative, into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand, scoring each based on a force field that estimates the binding affinity. nih.gov The resulting docking score indicates the strength of the interaction, with lower binding energies suggesting a more favorable interaction. researchgate.net

Applications in Pyrrolidine-2,5-dione Systems: Studies have shown that pyrrolidine-2,5-dione derivatives can act as inhibitors for various enzymes. For example, docking simulations have supported the selectivity of certain derivatives for cyclooxygenase-2 (COX-2) over COX-1 by showing significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme. ebi.ac.uk In other research, computational simulations identified pyrrolidine-2,3-dione (B1313883) derivatives as novel inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's pathology. nih.gov Similarly, structure-based design has led to the development of pyrrolidine-2,5-diones as inhibitors of Tumor necrosis factor α (TNF-α). semanticscholar.orgnih.gov

Key Interactions: The stability of the ligand-protein complex is determined by various non-covalent interactions, including:

Hydrogen Bonds: Crucial for specificity and binding affinity.

Hydrophobic Interactions: Important for the binding of nonpolar regions of the ligand.

Electrostatic Interactions: Occur between charged or polar groups.

| Compound Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| N-substituted pyrrolidine-2,5-diones | Cyclooxygenase-2 (COX-2) | Selective binding to COX-2 pocket, supported by docking simulations. | ebi.ac.uk |

| Pyrrolidine-2,3-dione derivatives | Cdk5/p25 Complex | Identified as novel inhibitors; stable interactions in the ATP-binding site observed. | nih.gov |

| Benpyrine derivatives (pyrrolidine-2,5-dione based) | Tumor necrosis factor α (TNF-α) | Direct binding to TNF-α confirmed, leading to pathway inhibition. | nih.gov |

| Pyrrolidine (B122466) derivatives | Dam protein in K. pneumoniae | Significant binding affinity with binding energies of -6.4 kcal/mol. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a detailed view of the atomic-level movements and conformational changes of molecules over time. mdpi.com For this compound, MD simulations can be used to explore its conformational flexibility, stability, and interactions within a simulated physiological environment.

Principles of MD Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic behavior of the system. mdpi.com A force field (e.g., CHARMm, AMBER) is used to define the potential energy of the system based on the positions of its constituent atoms. nih.govmdpi.com Starting from an initial structure, the simulation calculates the forces on each atom and predicts its subsequent motion over a series of small time steps.

Conformational Analysis and Stability: MD simulations are particularly useful for analyzing the stability of a molecule or a protein-ligand complex. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored throughout the simulation.

RMSD: Measures the average deviation of atomic positions from a reference structure over time. A stable RMSD value indicates that the system has reached equilibrium and is conformationally stable. mdpi.com For example, in a study of Cdk5/p25 in complex with pyrrolidine-dione inhibitors, the RMSD of the complex reached a stable average value of ~2.15 Å, indicating stability. nih.gov

RMSF: Measures the fluctuation of individual residues or atoms around their average positions. High RMSF values indicate regions of high flexibility. mdpi.com

Elucidation of Reaction Mechanisms and Transition States through Computational Approaches

Computational chemistry is a fundamental tool for elucidating complex reaction mechanisms, allowing for the characterization of transient species like intermediates and transition states (TS) that are difficult to isolate experimentally. nih.govrsc.org For reactions involving this compound, such as sulfenylation reactions, computational methods can map the entire reaction pathway. nih.gov

Locating Transition States: A transition state represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. ucsb.edu Computational methods like DFT are used to locate these TS structures and calculate their geometries and energies. nih.govyoutube.com The energy difference between the reactants and the transition state is the activation energy (energy barrier), which determines the reaction rate. A lower activation energy implies a faster reaction.

Reaction Mechanism Studies: Computational studies have successfully elucidated mechanisms for various reactions involving related structures. For instance, a quantum chemical study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed a three-stage mechanism involving Michael addition, a Nef-type rearrangement, and cyclization. nih.govresearchgate.net The study calculated the energy barriers for each step, identifying the rate-determining step. For the final cyclization, a very low energy barrier of 11.9 kJ mol⁻¹ was found when the process was protonated. nih.gov

In the context of this compound, which belongs to the class of N-sulfenylsuccinimides, it can act as an electrophilic sulfur source. nih.gov Computational studies can model the transfer of the "p-tolylthio" group to a nucleophile. The mechanism would likely involve the nucleophilic attack on the sulfur atom, leading to the cleavage of the N-S bond. DFT calculations could determine the activation barrier for this process and compare it with alternative pathways, such as cleavage of the C-S bond, to predict the reaction's regioselectivity. organic-chemistry.org

| Reaction Step | Description | Calculated Activation Energy (kJ mol⁻¹) |

|---|---|---|

| Michael Addition | Addition of deprotonated nitromethane to coumarin. | 21.7 |

| Tautomerization | Proton transfer from methylene (B1212753) to the nitro group. | 197.8 |

| Oxygen Migration | Nef-type rearrangement assisted by a water molecule. | 142.4 |

| Cyclization | Formation of the pyrrolidine ring from a protonated intermediate. | 11.9 |

Analysis of Pyrrolidine Ring Pseudorotation and Conformational Space

The five-membered pyrrolidine ring, a core feature of this compound, is not planar. It adopts puckered conformations to relieve ring strain, and it can dynamically interconvert between these conformations through a low-energy process known as pseudorotation. researchgate.netnih.gov This conformational flexibility is crucial as it influences the three-dimensional shape of the molecule and its ability to bind to biological targets. nih.gov

Pseudorotation Parameters: The conformation of the five-membered ring can be described by two key parameters:

Puckering Amplitude (Φmax): This describes the degree of non-planarity of the ring. nih.gov

Phase Angle (P): This periodic variable (0° to 360°) describes the specific puckered conformation, such as an envelope (E) or twist (T) form. nih.gov

Computational Analysis: Computational methods, including DFT and NMR conformational analysis, are used to map the energy profile of the entire pseudorotation pathway. nih.gov By calculating the energy for a series of conformers covering the full 360° phase angle, researchers can identify the lowest energy (most stable) conformations and the energy barriers between them. nih.gov

The substituents on the pyrrolidine ring have a profound effect on its preferred conformation. For example, in proline derivatives, a C-4 substituent can "lock" the ring into a specific pucker. researchgate.netfigshare.com Electronegative substituents in the trans position tend to favor an exo pucker, while sterically demanding groups can force the ring into specific conformations to minimize steric hindrance. figshare.comfigshare.com While the succinimide (B58015) part of this compound is nearly planar due to the sp² hybridization of the carbonyl carbons and the nitrogen, the underlying C-C bonds of the five-membered ring still allow for slight puckering, which can be influenced by the bulky N-thio substituent. researchgate.netnih.gov Understanding this conformational space is essential for predicting how the molecule will present itself to a binding partner.

Emerging Applications and Future Research Directions for 1 P Tolylthio Pyrrolidine 2,5 Dione

Utilization as a Versatile Synthon in Complex Molecule Synthesis

The structural characteristics of 1-(p-Tolylthio)pyrrolidine-2,5-dione make it an excellent synthon, or building block, for the construction of more complex molecular architectures. Both the succinimide (B58015) ring and the p-tolylthio group can participate in or influence a variety of chemical reactions.

Role as an Intermediate in Multi-step Organic Synthesis

This compound serves as a key intermediate in the synthesis of diverse organic molecules. The synthesis of the compound itself typically starts from succinic acid or its anhydride (B1165640), which undergoes imidization, followed by the introduction of the p-tolylthio group via nucleophilic substitution with p-tolylthiol. evitachem.com Once formed, its utility as a building block is demonstrated in several reaction types. evitachem.com

The pyrrolidine-2,5-dione core can undergo condensation reactions with aldehydes and ketones, providing a pathway to more elaborate molecular frameworks. evitachem.com Furthermore, the ring can be opened or transformed through reactions with nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632), leading to the formation of other heterocyclic systems such as pyrazoles or isoxazoles. evitachem.commdpi.com This reactivity makes it a valuable precursor for creating libraries of compounds for various research applications, from medicinal chemistry to agrochemicals. evitachem.com

Table 1: Reactions Utilizing this compound as a Synthetic Intermediate

| Reaction Type | Reactants | Products | Significance |

|---|---|---|---|

| Condensation | Aldehydes or Ketones | Complex fused or substituted ring systems | Access to diverse molecular scaffolds. evitachem.com |

| Cyclization | Hydrazine, Hydroxylamine | Pyrazoles, Isoxazoles | Formation of alternative heterocyclic structures. evitachem.com |

| Azo Coupling | Malononitrile, Piperidine | Azo compounds | Synthesis of chromophoric and electroactive molecules. evitachem.com |

| Ring Opening | Hydroxylamine | N-hydroxybutaneamide derivatives | Creation of hydroxamic acids for medicinal chemistry. mdpi.com |

Development as a Reagent in Catalytic and Stoichiometric Transformations

Beyond being a passive intermediate, the class of N-(arylthio)succinimides, including this compound, is emerging as an important reagent for sulfenylation reactions—the introduction of a thioether group (-SR) onto another molecule. These reagents are often stable, crystalline solids that are easier to handle than traditional sulfenylating agents like sulfenyl chlorides.

Research has shown that N-(arylthio)succinimides can be activated by various catalysts to efficiently thiolate a range of substrates. For instance, iron(III) triflimide has been used to catalyze the thiolation of electron-rich arenes, including derivatives of tyrosine and tryptophan. researchgate.net This method is crucial for the late-stage functionalization of complex molecules and has been applied to the synthesis of pharmaceutical compounds like the antidepressant vortioxetine. researchgate.net Other metal catalysts, such as scandium(III), can promote the reaction between N-(arylthio)succinimides and sodium sulfinates to produce thiosulfonates. beilstein-journals.org

Moreover, these reagents exhibit tunable reactivity. The N-S bond can be selectively cleaved in the presence of zinc catalysts or thiols, while the C-S bond can be targeted using palladium catalysts or amine nucleophiles. organic-chemistry.org This allows for precise control over whether the reagent acts as an acyl or acylthio surrogate, enabling the synthesis of ketones, amides, and various sulfur-containing compounds with high regioselectivity. organic-chemistry.orgacs.org

Table 2: this compound and Analogues as Reagents

| Transformation | Substrate | Catalyst/Promoter | Product | Reference |

|---|---|---|---|---|

| Arene Thiolation | Electron-rich arenes (e.g., anisoles, phenols) | Iron(III) triflimide | Biaryl sulfides | researchgate.net |

| Thiosulfonate Synthesis | Sodium sulfinates | Scandium(III) triflate | Thiosulfonates | beilstein-journals.org |

| C-H Sulfenylation | Electron-rich arenes | Trifluoroacetic Acid (TFA) | Aryl sulfides | beilstein-journals.org |

| Thioester Synthesis | Grignard reagents | None | Thioesters | organic-chemistry.org |

| Acyl Disulfide Synthesis | Thiols | Triethylamine (B128534) | Acyl disulfides | organic-chemistry.org |

Potential in Materials Science and Polymer Chemistry

The functional groups within this compound suggest its potential for applications in the development of new materials and polymers.

Exploration of Metal Coordination Properties

The two carbonyl groups on the pyrrolidine-2,5-dione ring can act as Lewis basic sites capable of coordinating with metal ions. While direct studies on this compound are limited, research on analogous compounds provides strong evidence for this potential. For example, studies on 1-(2-aminoethyl)pyrrolidine-2,5-dione (B1524253) have shown that it can form stable complexes with various metal ions. nih.gov The electronic spectra of these complexes reveal characteristic absorption bands corresponding to π→π* and n→π* transitions within the carbonyl groups and ligand-to-metal charge transfer bands, confirming the coordination. nih.gov It is highly probable that this compound would exhibit similar behavior, with the carbonyl oxygens acting as coordination sites. The p-tolylthio group could further influence the electronic properties and steric environment of the resulting metal complexes, potentially leading to novel catalysts or functional materials.

Table 3: Spectroscopic Data for a Pyrrolidine-2,5-dione Analogue Ligand

| Compound | Absorption Maxima (λmax) | Electronic Transition | Reference |

|---|---|---|---|

| 1-(2-aminoethyl)pyrrolidine-2,5-dione | 236 nm | π→π* (carbonyl) | nih.gov |

| 300 nm | n→π* (carbonyl) | nih.gov |

This data is for an analogous compound and suggests the potential coordination sites on this compound.

Incorporation into Polymeric Structures

The succinimide ring is structurally related to the maleimide (B117702) ring, a functional group widely used in polymer chemistry for creating well-defined polymer architectures through controlled polymerization or post-polymerization modification. acs.org This suggests that this compound could serve as a monomer or a functionalizing agent in polymer synthesis.

One potential route involves the modification of the compound to introduce a polymerizable group. Alternatively, the succinimide ring itself could be opened under certain conditions to create a linear polymer chain. A more sophisticated approach could leverage the N-S bond. The thio-succinimide linkage is known to be cleavable under specific reducing conditions. nih.gov This property could be exploited to create degradable polymers or hydrogels, where the cleavage of the N-S bond acts as a trigger for material disassembly or drug release. nih.gov This "on-demand" degradation is a highly sought-after feature in the design of smart biomaterials for applications like drug delivery and tissue engineering.

Design of Chemical Probes and Analytical Reagents

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. The structure of this compound makes it an attractive scaffold for designing such probes. Its known interaction with enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) provides a clear biological target for probe development. evitachem.com

A chemical probe based on this scaffold would typically consist of three parts: the core recognition element (the this compound structure), a linker, and a reporter tag (e.g., a fluorophore, a biotin (B1667282) tag, or a clickable alkyne group). organic-chemistry.org The reporter tag allows for the detection and quantification of the probe's interaction with its target.

The design of such a probe could involve functionalizing the p-tolyl ring with the linker and reporter tag. A key area of modern probe design is the development of linkers that are stable but can be cleaved under specific conditions. The thio-succinimide linkage itself offers a unique opportunity here. Research has shown that the stability of this linkage can be modulated by substituents, and its hydrolysis can be triggered by external stimuli. A probe could be designed where the interaction with its biological target, or the application of an external trigger like a specific pH or reducing agent, leads to the hydrolysis and ring-opening of the succinimide. This event could release the reporter tag or induce a change in its signal, providing a clear and controllable readout for target engagement.

Development as a Model Compound for Reactivity Studies of Succinimides and Thioesters

This compound has been utilized as a model compound to investigate the reactivity of the succinimide functional group and the nature of the sulfur-nitrogen bond. Its relatively simple and stable structure allows for controlled studies of its chemical behavior, providing fundamental insights applicable to more complex molecules containing these moieties.

Research has demonstrated that the succinimide ring in compounds like this compound can undergo nucleophilic attack. Studies on the hydrolysis of N-substituted succinimides have provided a basis for understanding the stability of the imide ring under various pH conditions. While specific kinetic data for the hydrolysis of this compound is not extensively documented in readily available literature, the general principles of imide hydrolysis can be applied. The reaction typically proceeds via attack of a hydroxide (B78521) ion or water molecule on one of the carbonyl carbons, leading to ring-opening.

| Feature Studied | General Reactivity | Implication for this compound |

| Succinimide Ring | Susceptible to nucleophilic attack at the carbonyl carbons, leading to ring-opening. | The stability and reactivity of the imide ring can be studied under various conditions. |

| S-N Bond | Can be cleaved by nucleophiles, resulting in sulfenyl transfer. | Serves as a model for understanding the factors governing the reactivity of thiosuccinimides as sulfenylating agents. |

Advanced Methodologies for Sustainable Synthesis

The pursuit of sustainable chemical manufacturing has driven research into greener synthetic routes for various compounds, including thiosuccinimides. While traditional methods for synthesizing this compound often involve multiple steps and the use of stoichiometric reagents, modern approaches focus on improving efficiency and reducing environmental impact.

The principles of green chemistry, such as the use of safer solvents and energy-efficient reaction conditions, are also being applied. For example, exploring the use of water or other environmentally benign solvents in the synthesis of succinimide derivatives is an active area of research. Additionally, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, offer a promising green alternative for the synthesis of various organic compounds, and could potentially be applied to the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |

| Catalytic Methods | Use of catalysts to promote reactions, often with higher selectivity and atom economy. | Development of a direct catalytic route from readily available starting materials. |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | A streamlined synthesis from p-thiocresol, succinimide, and an oxidizing agent in a single reaction vessel. |

| Use of Green Solvents | Employing environmentally friendly solvents like water or supercritical CO2. | Reducing the environmental footprint of the synthesis by replacing traditional organic solvents. |

| Mechanochemistry | Performing reactions in the solid state, often without solvent. | A solvent-free synthetic route with potential for reduced energy consumption and waste. |

Outlook for Next-Generation Research on Thiosuccinimide Derivatives

The foundation of knowledge built from studying compounds like this compound is paving the way for the next generation of research into thiosuccinimide derivatives. The future in this area is likely to be focused on harnessing the unique properties of the thiosuccinimide functional group for novel applications and developing more sophisticated and sustainable synthetic methodologies.

A significant direction for future research will be the design and synthesis of novel thiosuccinimide derivatives with tailored functionalities. By systematically modifying the substituents on the succinimide ring and the thioether component, researchers can fine-tune the electronic and steric properties of these molecules. This could lead to the development of highly selective reagents for organic synthesis, such as chiral sulfenylating agents for asymmetric synthesis.

Furthermore, the biocompatibility of the succinimide moiety and the reactivity of the thioether linkage make thiosuccinimides attractive candidates for applications in chemical biology and medicinal chemistry. Future research may explore the use of thiosuccinimide derivatives as covalent probes for studying protein function, as linkers in antibody-drug conjugates, or as novel therapeutic agents themselves. The development of thiosuccinimides that can be activated by specific biological triggers is another exciting avenue for future investigation. As the understanding of the fundamental chemistry of thiosuccinimides continues to grow, so too will the scope of their potential applications in diverse scientific fields.

Q & A

Basic: What are the established synthetic routes for 1-(p-Tolylthio)pyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?

Answer:

Synthetic routes typically involve nucleophilic substitution or thiol-ene reactions. For example, reacting pyrrolidine-2,5-dione derivatives with p-toluenethiol under controlled conditions (e.g., inert atmosphere, polar aprotic solvents like DMF or DMSO) can yield the target compound. Key variables include:

- Solvent polarity : Higher polarity enhances nucleophilic attack but may increase side reactions .

- Temperature : Elevated temperatures (60–80°C) accelerate reaction kinetics but risk decomposition; lower temperatures favor selectivity .

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) optimize intermediate stability .

Statistical experimental design (e.g., factorial or Taguchi methods) can systematically evaluate these parameters to maximize yield and purity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., p-tolylthio group integration at δ 2.3–2.5 ppm for methyl protons) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700–1750 cm⁻¹) and C-S (~600–700 cm⁻¹) stretching modes .

- X-ray Crystallography : Resolves crystal packing and steric effects, critical for understanding solid-state reactivity .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation pathways .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

- Density Functional Theory (DFT) : Models transition states and activation barriers for nucleophilic/electrophilic pathways. For example, sulfur lone pairs in the p-tolylthio group may stabilize charge transfer intermediates .

- Molecular Dynamics (MD) Simulations : Predicts solvent effects and diffusion-controlled reaction kinetics .

- Reaction Path Search Algorithms : Tools like GRRM or SCINE automate exploration of plausible reaction networks, reducing trial-and-error experimentation .

Validation requires cross-referencing computed data with experimental kinetics (e.g., Arrhenius plots) .

Advanced: How can researchers resolve contradictions in reaction outcomes when varying substituents on the pyrrolidine ring?

Answer:

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in carbonyl groups) tracks bond cleavage/formation under different conditions .

- Multivariate Analysis : Apply response surface methodology (RSM) to disentangle substituent electronic (Hammett σ) vs. steric (Taft Eₛ) effects .

- In Situ Spectroscopy : Real-time monitoring via FT-IR or Raman detects transient intermediates, clarifying divergent pathways .

ICReDD’s integrated computational-experimental workflow exemplifies this approach, using quantum calculations to prioritize substituent modifications .

Advanced: What strategies minimize side reactions during the synthesis of this compound?

Answer:

- Design of Experiments (DOE) : Fractional factorial designs identify critical factors (e.g., stoichiometry, solvent drying) that suppress byproducts like disulfide formation .

- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) on the pyrrolidine ring to prevent undesired alkylation .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition pathways common in batch processes .

Basic: What are the thermodynamic properties and stability profiles of this compound under varying conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (e.g., >200°C in nitrogen atmosphere) .

- Differential Scanning Calorimetry (DSC) : Measures melting points and phase transitions, critical for storage and handling .

- Solubility Studies : Hansen solubility parameters predict compatibility with solvents like DCM or THF, informing recrystallization protocols .

NIST data provide reference enthalpies of formation and bond dissociation energies for stability assessments .

Advanced: How can researchers validate the biological activity of this compound derivatives?

Answer:

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., p-tolylthio to halophenylthio) and assay against target enzymes (e.g., kinases) to map pharmacophores .

- Molecular Docking : Simulates ligand-receptor interactions to prioritize derivatives for in vitro testing .

- Metabolic Stability Assays : LC-MS/MS quantifies degradation products in simulated physiological conditions .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts (e.g., H₂S in acidic conditions) .

- Waste Disposal : Neutralize reaction residues with oxidizing agents (e.g., NaOCl) before disposal .

Advanced: How can machine learning optimize the synthesis and application of this compound?

Answer:

- Data Curation : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents .

- Neural Networks : Classify reaction outcomes (success/failure) based on descriptors like molecular weight or dipole moment .

- Active Learning : Iteratively refine models using feedback from high-throughput experimentation .

Advanced: What interdisciplinary approaches enhance the functionalization of this compound?

Answer:

- Hyorganic Systems : Combine organocatalytic pyrrolidine cores with inorganic scaffolds (e.g., MOFs) for heterogeneous catalysis .

- Bioconjugation : Attach biomolecules (e.g., peptides) via thiol-disulfide exchange for targeted drug delivery .